N-(4-bromophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide
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Overview
Description
N~1~-(4-BROMOPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE is a synthetic organic compound that features a bromophenyl group and an isoindoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-BROMOPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE typically involves multi-step organic reactions. One common route might include:
Formation of the Isoindoline Core: Starting with a phthalic anhydride derivative, the isoindoline core can be synthesized through a series of cyclization reactions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated benzene derivative.
Amide Bond Formation: The final step involves the formation of the amide bond, typically through a condensation reaction between the amine group of the isoindoline and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-BROMOPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific proteins or pathways.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N1-(4-BROMOPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-Chlorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide
- N~1~-(4-Fluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide
Uniqueness
N~1~-(4-BROMOPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE is unique due to the presence of the bromophenyl group, which can impart different chemical and physical properties compared to its chloro- or fluoro- analogs
Properties
Molecular Formula |
C17H19BrN2O3 |
---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanamide |
InChI |
InChI=1S/C17H19BrN2O3/c18-11-5-7-12(8-6-11)19-15(21)9-10-20-16(22)13-3-1-2-4-14(13)17(20)23/h5-8,13-14H,1-4,9-10H2,(H,19,21) |
InChI Key |
RTLJAUTWTNNUJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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